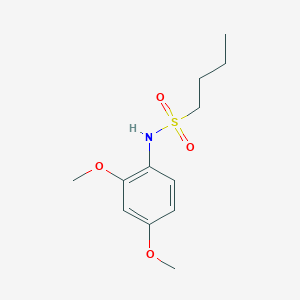![molecular formula C14H12BrNO2 B5398394 3-[(3-bromobenzyl)oxy]benzamide](/img/structure/B5398394.png)
3-[(3-bromobenzyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromobenzyl)oxy]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promise in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)oxy]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory response and tumor growth. It has also been shown to modulate certain signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-bromobenzyl)oxy]benzamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-bromobenzyl)oxy]benzamide in lab experiments is its versatility. It can be used in a wide range of assays and experiments to study its various properties and effects. However, one of the limitations is that it is not readily available commercially and must be synthesized in the lab.
Future Directions
There are several potential future directions for research involving 3-[(3-bromobenzyl)oxy]benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in developing new anti-inflammatory and anti-tumor drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for commercial use.
Conclusion:
In conclusion, 3-[(3-bromobenzyl)oxy]benzamide is a promising compound that has shown potential in the fields of medicinal chemistry and drug discovery. Its versatility and various properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in treating various diseases.
Synthesis Methods
The synthesis of 3-[(3-bromobenzyl)oxy]benzamide involves the reaction of 3-bromobenzylamine with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
3-[(3-bromobenzyl)oxy]benzamide has been studied extensively for its potential use in drug discovery and medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGNOWNERQSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5398316.png)
![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)
![6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5398334.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5398338.png)

![N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5398358.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(2-methylphenyl)-1,2-ethanediamine](/img/structure/B5398361.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5398369.png)
![5-[1-(3-ethoxypropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5398383.png)
![N-methyl-1-(6-methyl-2-pyridinyl)-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5398393.png)
![5-{3-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5398398.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)
![N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5398409.png)